molecular formula C11H17NO2 B14840312 3-(Dimethylamino)-4-isopropoxyphenol

3-(Dimethylamino)-4-isopropoxyphenol

Cat. No.: B14840312
M. Wt: 195.26 g/mol
InChI Key: SSKWBCWNQGQIOB-UHFFFAOYSA-N
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Description

3-(DIMETHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL is an organic compound with a complex structure that includes a dimethylamino group, a propan-2-yloxy group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(DIMETHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL typically involves multiple steps, starting with the preparation of the phenol derivative followed by the introduction of the dimethylamino and propan-2-yloxy groups. Common synthetic routes include:

    Nitration and Reduction: Starting from a phenol derivative, nitration followed by reduction can introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(DIMETHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can yield aniline derivatives.

Scientific Research Applications

3-(DIMETHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(DIMETHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenol group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-5-propan-2-yloxyphenol: Similar structure with a methyl group instead of a dimethylamino group.

    3-({[3-(propan-2-yloxy)propyl]amino}methyl)phenol: Contains a propylamino group instead of a dimethylamino group.

Uniqueness

3-(DIMETHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL is unique due to the presence of both the dimethylamino and propan-2-yloxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-(dimethylamino)-4-propan-2-yloxyphenol

InChI

InChI=1S/C11H17NO2/c1-8(2)14-11-6-5-9(13)7-10(11)12(3)4/h5-8,13H,1-4H3

InChI Key

SSKWBCWNQGQIOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)N(C)C

Origin of Product

United States

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